molecular formula C8H9FN2O4S B600894 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- CAS No. 145281-92-1

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-

Cat. No. B600894
M. Wt: 248.23
InChI Key:
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Description

Impurity in commercial preparations of Emtricitabine.

Scientific Research Applications

Antiviral Research

  • The structure and absolute configuration of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-, known as FTC, has been determined to be the L-isomer, which is the most active enantiomer against viruses. This compound combines conformational features of other potent antiviral nucleosides like AZT and 2′,3′-dideoxycytidine (Van Roey, Pangborn, Schinazi, Painter, & Liotta, 1993).
  • Both enantiomers of this compound have been found to equally inhibit human immunodeficiency virus type 1 reverse transcriptase and terminate DNA chain synthesis (Wilson et al., 1993).

Anti-Hepatitis B Virus Activity

  • The (-) enantiomer of this compound demonstrates potent inhibition of hepatitis B virus replication, while the (+) enantiomer is considerably less active. The antiviral activity depends on the conversion to the 5'-triphosphate form (Furman et al., 1992).

Synthesis and Structural Analysis

  • Novel synthesis methods for this compound and its analogs have been explored, focusing on their structural and conformational aspects. These studies contribute to understanding the compound's mechanism of action and potential for developing new drugs (Cadet et al., 1998).

Pharmacokinetics and Metabolism

  • Studies on the human urinary metabolites of this compound have been conducted, aiding in the understanding of its pharmacokinetics and potential metabolic pathways (Shockcor et al., 1996).

Hepatitis B Virus Replication Inhibition

  • This compound has been shown to inhibit Hepatitis B Virus replication in primary human hepatocytes, highlighting its potential as an antiviral agent (Condreay et al., 1996).

Novel Analogs and Derivatives

  • Research on novel analogs and derivatives of this compound has been conducted, exploring their potential for cytotoxicity against tumor cell lines and antiviral activity against HIV-1 and HBV (Liu et al., 2000).

Large-Scale Synthesis

  • A method for the large-scale synthesis of lamivudine, an antiviral drug that is structurally related to this compound, has been developed, providing insights into the industrial production of such drugs (Roy et al., 2009).

properties

IUPAC Name

5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYOPLNKQJQFM-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162963
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-

CAS RN

143790-05-0, 145281-92-1
Record name 2',3'-Dideoxy-5-fluoro-3'-thiauridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143790050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145281921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Reactant of Route 2
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Reactant of Route 3
Reactant of Route 3
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Reactant of Route 4
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Reactant of Route 5
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Reactant of Route 6
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-

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